beta-Lecithin
Description
Structure
2D Structure
Properties
CAS No. |
5655-10-7 |
|---|---|
Molecular Formula |
C44H88NO8P |
Molecular Weight |
790.1 g/mol |
IUPAC Name |
1,3-di(octadecanoyloxy)propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(53-54(48,49)52-39-38-45(3,4)5)41-51-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 |
InChI Key |
QVOSSHZMHWUKKG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Other CAS No. |
5655-10-7 |
Synonyms |
1,3-distearoylglycero-2-phosphocholine beta-lecithin beta-lecithin, (R)-isome |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Beta Lecithin
Chemical Synthesis Approaches for Beta-Lecithin and its Analogs
The chemical synthesis of lecithin (B1663433) and its analogs is a complex process that allows for the creation of molecules with highly specific structures, which may not be readily available from natural sources. These synthetic routes are invaluable for research purposes, such as studying the inhibitory properties of lecithin analogs on enzymes like phospholipase A. uu.nl
Synthetic strategies often involve the creation of stereo- and structural isomers of natural lecithins, as well as molecules modified in the alkyl chain, the ester bond, the glycerol (B35011) backbone, or the phosphate (B84403) moiety. uu.nl One common procedure for preparing racemic lecithins involves the acylation of rac-1-deoxy-1-iodoglycerol, followed by a reaction with the silver salt of dibenzylphosphate, catalytic hydrogenolysis to form the phosphatidic acid, and subsequent conversion to lecithin. uu.nl An alternative method involves the acylation of rac-glycero-1-phosphate and the subsequent introduction of the choline (B1196258) group. uu.nl
A key step in many lecithin syntheses is the reaction of phosphatidic acid with a choline salt, such as choline tosylate, in the presence of a condensing agent like trichloroacetonitrile (B146778) in pyridine. uu.nl This reaction converts the phosphatidic acid into the final lecithin product. uu.nl
Furthermore, non-hydrolyzable phosphinate analogues of lecithin have been synthesized to create more stable molecules for various research applications. nih.gov These syntheses result in structures that are isosteric with natural lecithin. nih.gov
The following table summarizes key aspects of chemical synthesis approaches for lecithin analogs:
| Synthesis Aspect | Description | Reference |
| Target Molecules | Stereo- and structural isomers of natural lecithins; molecules with modified alkyl chains, ester bonds, glycerol backbones, or phosphate moieties. | uu.nl |
| Key Starting Materials | rac-1-deoxy-1-iodoglycerol, rac-glycero-1-phosphate, phosphatidic acid, choline tosylate. | uu.nl |
| Condensing Agents | Trichloroacetonitrile. | uu.nl |
| Analog Types | Non-hydrolyzable phosphinate analogues. | nih.gov |
Enzymatic Derivatization and Biocatalytic Synthesis of this compound
Enzymatic methods offer a highly specific and mild alternative to chemical synthesis for modifying lecithins. phospholipid-research-center.com These biocatalytic approaches are gaining interest because they can reduce the high costs associated with industrial purification of phospholipids (B1166683) and operate under less harsh conditions. phospholipid-research-center.comnih.gov
Phospholipases are a key class of enzymes used for lecithin modification. psgcas.ac.in Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2) are used to hydrolyze the fatty acids at the sn-1 and sn-2 positions of the glycerol backbone, respectively, producing lysophospholipids. google.comresearchgate.net This process is often referred to as enzymatic hydrolysis and results in products like lysolecithin, which have enhanced emulsifying properties. psgcas.ac.in
Phospholipase D (PLD) is another crucial enzyme that catalyzes the exchange of the head group of phospholipids through a process called transphosphatidylation. nih.gov This allows for the conversion of phosphatidylcholine (PC) into other valuable phospholipids, such as phosphatidylserine (B164497) (PS) or phosphatidylethanolamine (B1630911) (PE), by introducing primary alcohols like serine or ethanolamine (B43304) into the reaction mixture. nih.gov
The efficiency of enzymatic conversions is highly dependent on reaction parameters such as temperature, pH, and substrate ratios. For instance, in the PLD-mediated conversion of high-PC lecithin to PS, the enzyme shows good thermal stability and activity between 32°C and 55°C. nih.gov The optimal temperature for PS formation was found to be 37°C, as this temperature yielded high PS levels with minimal formation of the byproduct phosphatidic acid (PA). nih.gov
Similarly, for the enrichment of lecithin with n-3 fatty acids using immobilized phospholipase A1, the reaction rates were highest when a substrate molar ratio of 1:8 (lecithin to total fatty acids) was used. researchgate.net The enzyme preparation, when dried at a pH of 8.0 and used at reaction temperatures of 50°C to 60°C, resulted in the greatest incorporation of n-3 fatty acids into the phospholipid after 24 hours. researchgate.net
The table below presents optimized parameters for specific enzymatic reactions:
| Enzyme | Reaction | Parameter | Optimal Value | Reference |
| Phospholipase D | Conversion of PC to PS | Temperature | 37°C | nih.gov |
| Immobilized Phospholipase A1 | Enrichment with n-3 fatty acids | Substrate Molar Ratio (lecithin:fatty acids) | 1:8 | researchgate.net |
| Immobilized Phospholipase A1 | Enrichment with n-3 fatty acids | Reaction Temperature | 50°C - 60°C | researchgate.net |
Extraction and Purification Techniques of Lecithin Variants
The journey from raw natural sources to purified lecithin fractions involves several critical steps of extraction and purification. aceworkgear.com The primary sources for commercial lecithin are soybeans, sunflower seeds, and eggs. aceworkgear.com
Solvent extraction is a fundamental technique for isolating lecithin. nih.gov The choice of solvent significantly impacts the efficiency and purity of the extracted phospholipids. Ethanol (B145695) is a commonly used solvent, and studies have shown that a lecithin-to-solvent ratio of 1:7 can yield a higher purity of phosphatidylcholine (PC). researchgate.net
Different solvent systems are employed to achieve specific outcomes. For example, in the extraction of lecithin from egg yolk, ethanol is used to extract lecithin, while acetone (B3395972) is subsequently used to remove neutral lipids due to lecithin's insolubility in it. nih.gov Hexane is another common solvent used in the initial extraction of crude soy oil, which contains phospholipids. nandtengitech.com However, concerns about residual solvents have led to the development of alternative methods, such as water extraction, which involves hydration and centrifugation to separate lecithin from the oil naturally. purelecithin.com
The following table highlights the efficiencies of different solvents in lecithin extraction:
| Source Material | Solvent | Key Finding | Reference |
| De-oiled Lecithin | Ethanol | A lecithin-to-solvent ratio of 1:7 improves PC purity. | researchgate.net |
| Egg Yolk | Ethanol | Can achieve an extraction rate of up to 93.38%. | nih.gov |
| Soybean Lecithin | Acetone | Used to remove oil and concentrate phospholipids. | nandtengitech.com |
| Soybeans/Sunflower Seeds | Water | A chemical-free method that eliminates the risk of residual solvents. | purelecithin.com |
Crude lecithin obtained from initial extraction undergoes further refinement to improve its quality and to separate it into different phospholipid fractions. aceworkgear.com A common refinement process is degumming, where water is added to crude oil to hydrate (B1144303) the phospholipids, causing them to separate. aceworkgear.com
Fractionation is a more advanced purification step that separates lecithin into fractions with different compositions and functionalities. wikipedia.org This is often achieved using alcohol, typically ethanol. wikipedia.org Phosphatidylcholine (PC) is more soluble in ethanol than other phospholipids like phosphatidylethanolamine (PE) and phosphatidylinositol (PI). psgcas.ac.iniastate.edu This differential solubility allows for the production of a PC-enriched fraction (the ethanol-soluble part) and a fraction rich in PE and PI (the ethanol-insoluble part). psgcas.ac.insdguthrie-si.com
Column chromatography is another powerful technique for producing highly pure lecithin fractions. psgcas.ac.in Adsorbents like aluminum oxide or silica (B1680970) gel are used to separate phospholipids based on their different adsorption characteristics. psgcas.ac.innih.gov
Modification Strategies for Enhanced Functionality of this compound
The functional properties of lecithin, a class of compounds to which this compound belongs, can be tailored for specific applications through various modification strategies. These modifications aim to alter the physicochemical characteristics of the phospholipid molecules, such as their hydrophilic-lipophilic balance (HLB), oxidative stability, and emulsifying capabilities. The primary methods for these modifications include hydrogenation, acetylation and other chemical alterations, and enzymatic hydrolysis. While the existing body of scientific literature extensively covers the modification of lecithin as a general mixture, specific methodologies and detailed research findings focusing exclusively on the this compound isomer are not extensively detailed. The following sections outline the principles of these modification strategies as they apply to lecithin in general, with the understanding that similar chemical principles would govern the modification of this compound.
Hydrogenation of Lecithin
Hydrogenation is a chemical process that reduces or saturates the double bonds present in the fatty acid chains of phospholipids with hydrogen. This process converts unsaturated fatty acids into saturated ones, significantly altering the physical and chemical properties of the lecithin.
Process Overview:
The hydrogenation of lecithin is typically carried out by reacting a dispersion of lecithin in a suitable solvent with hydrogen gas in the presence of a catalyst. Common catalysts for this reaction include metals such as nickel, palladium, or platinum. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired degree of saturation.
Impact on Functionality:
The primary effect of hydrogenation is an increase in the melting point of the lecithin, transforming the typically oily or fluid substance into a more solid, waxy material. This increased saturation also leads to enhanced oxidative stability, as the double bonds that are susceptible to oxidation are removed. Hydrogenated lecithin exhibits a lower iodine value, which is a measure of the degree of unsaturation.
Research Findings:
Studies on the hydrogenation of phosphatidylcholine, the primary component of many commercial lecithins, have demonstrated a significant improvement in stability. creative-biolabs.com The resulting hydrogenated phosphatidylcholine (HPC) is a white, solid material with reduced hygroscopicity and less susceptibility to coloration and odor development compared to its unsaturated counterpart. creative-biolabs.com This makes hydrogenated lecithin a preferred ingredient in cosmetic and pharmaceutical formulations where stability and a neutral sensory profile are crucial. paulaschoice.co.uk
| Property | Standard Lecithin | Hydrogenated Lecithin |
|---|---|---|
| Physical State at Room Temperature | Liquid / Viscous Fluid | Solid / Waxy |
| Color | Yellow to Brown | White to Off-White |
| Oxidative Stability | Lower | Higher creative-biolabs.com |
| Degree of Unsaturation | High | Low to None |
| Common Applications | Food emulsifier, industrial applications | Cosmetics, pharmaceuticals, specialty foods paulaschoice.co.uk |
Acetylation and Other Chemical Modifications
Acetylation is a chemical modification that introduces an acetyl group onto the phospholipid molecule. This is typically achieved by reacting lecithin with acetic anhydride (B1165640). Other chemical modifications can also be performed to alter the functionality of lecithin.
Process of Acetylation:
In the acetylation of lecithin, the primary target for the reaction is the free amino group of phosphatidylethanolamine (PE), a common component in lecithin mixtures. acs.orgacs.org The reaction is usually carried out in the presence of a base, which acts as a catalyst. The degree of acetylation can be controlled by adjusting the reaction conditions, such as the ratio of acetic anhydride to lecithin and the reaction time and temperature.
Impact on Functionality:
Acetylation of lecithin leads to an increase in its hydrophilicity and improves its oil-in-water emulsifying properties. bunge.com This modification can enhance the lecithin's performance in food systems, particularly in creating stable emulsions. Acetylated lecithin also exhibits improved heat resistance. google.com Furthermore, research has shown that acetylation can increase the solubility of phospholipids in supercritical carbon dioxide, a "green" solvent with various industrial applications. acs.orgacs.orgnih.gov
Research Findings:
A study on the acetylation of soybean lecithin demonstrated that N-acetylated phosphatidylethanolamine (NAc-PE) was the most soluble component of the acetylated phospholipids in supercritical CO2. nih.gov This suggests that targeted chemical modification can significantly enhance the utility of lecithin in novel processing technologies. The process of acetylation can be summarized in the following table:
| Parameter | Description |
|---|---|
| Reagent | Acetic Anhydride acs.orgacs.org |
| Target Moiety | Primarily the amino group of phosphatidylethanolamine acs.orgacs.org |
| Key Functional Change | Increased hydrophilicity, improved emulsification bunge.com |
| Notable Improvement | Enhanced heat resistance google.com |
| Novel Application | Increased solubility in supercritical CO2 acs.orgacs.orgnih.gov |
Enzymatic Hydrolysis for Lysolecithin and Specific Phospholipid Generation
Enzymatic hydrolysis is a highly specific method for modifying lecithin that utilizes enzymes to cleave specific bonds within the phospholipid molecule. This process is widely used to produce lysolecithin and other specific phospholipids with enhanced emulsifying properties.
Role of Phospholipases:
The key enzymes used in the hydrolysis of lecithin are phospholipases. Different types of phospholipases exhibit specificity for different ester bonds in the phospholipid structure:
Phospholipase A1 (PLA1): This enzyme specifically hydrolyzes the fatty acid at the sn-1 position of the glycerol backbone. upm.edu.my
Phospholipase A2 (PLA2): This is the most commonly used phospholipase for lecithin modification and it selectively removes the fatty acid at the sn-2 position. wikipedia.orgresearchgate.netwikipedia.org
Phospholipase B (PLB): This enzyme can cleave fatty acids at both the sn-1 and sn-2 positions.
Phospholipase C (PLC) and D (PLD): These enzymes cleave the phosphodiester bonds in the head group of the phospholipid.
Generation of Lysolecithin:
The partial hydrolysis of lecithin, typically using phospholipase A2, results in the formation of lysophospholipids, commonly referred to as lysolecithin. wikipedia.orggoogle.com Lysolecithin is a more hydrophilic molecule than lecithin because it has only one fatty acid chain, giving it a more pronounced surfactant character and making it a more effective oil-in-water emulsifier.
Research Findings:
Enzymatic hydrolysis of lecithin has been shown to be a versatile tool for creating a range of modified phospholipids with tailored functionalities. Studies have demonstrated that the degree of hydrolysis can be controlled by manipulating reaction conditions such as enzyme concentration, temperature, pH, and the presence of cofactors like calcium ions. researchgate.net The resulting lysolecithins have found widespread use in the food industry as emulsifiers in products like baked goods and dressings.
| Enzyme | Site of Action | Primary Product | Key Functional Improvement |
|---|---|---|---|
| Phospholipase A1 (PLA1) | sn-1 position upm.edu.my | 1-lysophospholipid + Fatty Acid | Enhanced hydrophilicity |
| Phospholipase A2 (PLA2) | sn-2 position wikipedia.orgresearchgate.netwikipedia.org | 2-lysophospholipid (Lysolecithin) + Fatty Acid | Improved oil-in-water emulsification wikipedia.org |
| Phospholipase B (PLB) | sn-1 and sn-2 positions | Glycerophosphocholine + 2 Fatty Acids | Complete deacylation |
Structural Characterization and Molecular Conformation of Beta Lecithin
Advanced Spectroscopic Analyses for Molecular Structure Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of lecithin (B1663433) and its complexes, FTIR spectra reveal characteristic peaks that correspond to specific molecular vibrations. bioline.org.brbioline.org.br
Key vibrational bands observed in the FTIR spectrum of lecithin include:
C-H stretching: Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH2) and methyl (CH3) groups in the fatty acid chains. researchgate.net
C=O stretching: This band, found in the interfacial region of the molecule, is indicative of the ester carbonyl group. researchgate.net
P=O stretching: A prominent peak corresponding to the phosphate (B84403) group. researchgate.net
P-O-C stretching: Vibrations associated with the phosphate-ester linkage. researchgate.net
N(CH3)3 group: A characteristic band for the choline (B1196258) head group. researchgate.net
Studies on lecithin complexes, for instance with daucosterol (B1680990) or polydatin, have shown that while the primary chemical structure of lecithin remains unchanged (no new covalent bonds are formed), shifts in peak intensity and position can indicate intermolecular interactions such as hydrogen bonding and van der Waals forces. bioline.org.brrsc.orgresearchgate.net For example, in a daucosterol-lecithin complex, hydrogen bonding was identified as a key interaction. rsc.org Similarly, analysis of lecithin-treated wool fibers showed no change in the chemical structure of the wool keratin, but did reveal conformational changes. nih.gov
Table 1: Characteristic FTIR Peak Assignments for Lecithin
| Wavenumber (cm⁻¹) | Vibrational Mode | Molecular Group |
|---|---|---|
| ~2921-2957 | C-H stretching | Acyl chains (CH₂, CH₃) |
| ~1738 | C=O stretching | Ester carbonyl |
| ~1231-1232 | P=O stretching | Phosphate |
| ~1076-1170 | P-O-C stretching | Phosphate-ester |
| ~969 | C-N stretching | Choline head group |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Complex Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While lecithin itself does not have strong chromophores that absorb in the near-UV or visible range, this technique is valuable for studying its complexes with other molecules. For instance, when lecithin is complexed with compounds like diosmetin (B1670712) or polydatin, the characteristic absorption peaks of the guest molecule are retained in the complex's spectrum. bioline.org.brbioline.org.br This indicates that the fundamental chromophore structure of the guest molecule is not altered upon complexation, suggesting the absence of new chemical bond formation. bioline.org.brrsc.org However, thermal deterioration of soybean lecithin can lead to the formation of products with UV absorption maxima at 240 nm, 280 nm, and 350 nm. jst.go.jp
Thermal Analysis and Phase Behavior Studies of Beta-Lecithin Systems
The thermal properties of this compound are crucial for understanding its phase behavior, which in turn governs its functionality in various applications.
Differential Scanning Calorimetry (DSC) Investigations
DSC is a primary technique for studying the thermotropic phase behavior of lipids by measuring the heat flow associated with phase transitions as a function of temperature. nih.govste-mart.com For phospholipids (B1166683), the main transition of interest is the gel-to-liquid crystalline phase transition (Tm). nih.gov
DSC thermograms of lecithin typically show endothermic peaks corresponding to these phase transitions. For instance, soybean lecithin has been observed to have an endothermic peak around 130.1°C, attributed to the fusion of its crystalline portion, and another at 195.2°C corresponding to its decomposition. scispace.com When lecithin forms a complex with another molecule, such as diosmetin, the characteristic endothermic peaks of the guest molecule may disappear, indicating that it is molecularly dispersed within the lecithin matrix. bioline.org.br This suggests an interaction, possibly through hydrogen bonds or van der Waals forces. bioline.org.br The composition of lipid mixtures significantly affects their thermal stability, with longer aliphatic chains generally leading to higher transition temperatures. mdpi.com
Table 3: Illustrative DSC Thermal Transition Data for Lecithin Systems
| System | Peak 1 (Melting/Fusion) | Peak 2 (Decomposition/Transition) | Reference |
|---|---|---|---|
| Soybean Lecithin | 130.1°C | 195.2°C | scispace.com |
| β-CD/Lecithin (2:1) | 177.8°C | - | scispace.com |
| Diosmetin-Lecithin Complex | Characteristic diosmetin peaks disappear | - | bioline.org.br |
X-ray Diffraction (XRD) for Crystalline and Amorphous States
XRD is a definitive method for determining the crystalline or amorphous nature of a material. Pure crystalline substances exhibit sharp, well-defined peaks in their diffraction patterns, while amorphous materials show broad halos. bioline.org.br
Studies have shown that lecithin typically exhibits an amorphous character, lacking sharp crystalline peaks. rsc.orgbioline.org.br When complexed with a crystalline substance like diosmetin or daucosterol, the resulting complex often shows a disappearance of the crystalline peaks of the guest molecule. rsc.orgbioline.org.br This indicates that the guest molecule has been molecularly dispersed within the amorphous lecithin matrix, potentially forming a new, non-covalent phase. rsc.orgbioline.org.br This transformation from a crystalline to an amorphous state within the complex is a strong indicator of successful complexation. rsc.org
Molecular Dynamics Simulations of Bilayer Phases and Ripple Formation
Specific molecular dynamics (MD) simulations focusing exclusively on this compound bilayers are not extensively documented in publicly accessible literature. However, MD simulations of lecithin (phosphatidylcholine) bilayers in general provide crucial insights into the principles that would govern this compound behavior. These simulations show that upon cooling from the fluid-like liquid crystalline (Lα) phase, lecithin bilayers can form a distinct, periodically undulated structure known as the ripple phase (Pβ′). pnas.org
These simulations reveal that the ripple phase is complex, often consisting of two different domains: a major, non-interdigitated domain and a minor, fully interdigitated domain, connected by a kink. pnas.org In the major domain, the lipid tails are tilted and splayed, while in the minor domain, the tails from opposing leaflets interlock. pnas.org The lipids in the kink regions between these domains are typically disordered. pnas.org The formation of this phase is believed to be driven by the competition between the packing requirements of the bulky headgroups and the hydrocarbon tails. researchgate.net While these findings are for general lecithins (predominantly α-isomers like DPPC), they establish a theoretical framework for the potential phase behavior of this compound bilayers, which would similarly be influenced by temperature, hydration, and its unique molecular geometry.
Morphological and Microstructural Characterization
The morphology of this compound, particularly in aggregated forms, is a key aspect of its characterization. Depending on factors like concentration and the presence of other molecules, it can form various structures. In aqueous solutions, lecithin's amphiphilicity allows for the formation of liposomes, micelles, or lamellar sheets. wikipedia.org
Transmission Electron Microscopy (TEM)
Similar to SEM, specific TEM micrographs of pure this compound liposomes or aggregates are scarce. TEM is a powerful technique for visualizing the morphology of liposomes and other nanoparticle systems. Studies on liposomes made from soy lecithin (a mixture rich in α-lecithin) show the formation of spherical vesicles, which can be multilamellar (MLVs) or unilamellar (LUVs). nih.govnih.gov The thickness of the lipid bilayer in these vesicles is typically measured to be around 6 nm. nih.gov In the context of lecithin-protein complexes, physical techniques have revealed the formation of disc-shaped particles, though direct TEM images of these specific this compound complexes are not provided.
Particle Size Distribution and Zeta Potential Analysis
Particle size and zeta potential are critical parameters for characterizing colloidal systems like liposomes. There is a lack of specific data for vesicles composed solely of this compound. However, research on complexes formed between lecithin and apoprotein provides some relevant data. These reconstituted lipoprotein complexes form disc-shaped particles with a radius of 4.0–4.5 nm and a thickness of approximately 4.36 nm. pnas.org
Zeta potential measurements for pure this compound systems are not available in the surveyed literature. For general soy lecithin nanoparticles, a negative zeta potential of around -49 mV has been reported, which indicates good colloidal stability due to electrostatic repulsion. ekb.eg In zein-lecithin composite nanoparticles, the addition of lecithin significantly reduced the positive zeta potential of zein, eventually shifting the isoelectric point of the complex. plos.org This demonstrates that the phosphorylcholine (B1220837) headgroup contributes significantly to the surface charge of the aggregates.
| System | Parameter | Value | Source |
|---|---|---|---|
| Lecithin-apoprotein complex | Particle Shape | Disc-shaped | pnas.org |
| Lecithin-apoprotein complex | Particle Radius | 4.0–4.5 nm | pnas.org |
| Lecithin-apoprotein complex | Particle Thickness | 4.36 ± 0.07 nm | pnas.org |
| Soy Lecithin Nanoparticles | Zeta Potential | -49.0 mV | ekb.eg |
| Zein-Lecithin Nanoparticles (5:1 ratio) | Zeta Potential | +14 mV | plos.org |
Investigating Intermolecular Interactions within this compound Complexes
The interactions within this compound aggregates and complexes are governed by a combination of non-covalent forces. The hydrophobic fatty acid tails interact with each other through van der Waals forces, which are a primary driver for the self-assembly of lipids into bilayers to minimize contact with water. uq.edu.au
In more complex systems, such as those involving proteins, the interactions are more varied. Studies on lecithin-apoprotein complexes show that a loose, disc-shaped structure is formed where the protein is situated at the lipid-water interface. pnas.org This arrangement allows the polar groups of both the lipid and the protein to remain accessible to the aqueous environment. pnas.org This interaction significantly reduces the cooperative motion of the lipid molecules within the bilayer. pnas.org Furthermore, studies investigating lecithin-protein binding have identified that hydrogen bonds and van der Waals forces are the primary drivers for the formation of these complexes. nih.gov The formation of hydrogen bonds often occurs between the hydroxyl groups of a molecule and the phosphate group of the lecithin. rsc.org These weak intermolecular forces are crucial for the formation, stability, and function of supramolecular lipid assemblies. rsc.org
Biochemical and Enzymatic Transformations of Beta Lecithin
Metabolic Pathways Involving Beta-Lecithin Precursors and Derivatives
The primary pathway for the de novo synthesis of phosphatidylcholine (PC) in eukaryotes is the Kennedy pathway, also known as the CDP-choline pathway. nih.govnih.gov This process begins with the phosphorylation of choline (B1196258) to produce phosphocholine (B91661). nih.gov Subsequently, CTP:phosphocholine cytidylyltransferase (CT) catalyzes the reaction of phosphocholine with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphocholine (CDP-choline). nih.gov The final step involves the enzyme diacylglycerol cholinephosphotransferase, which transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule to yield phosphatidylcholine. wikipedia.org
Another significant route for PC biosynthesis, predominantly in the liver, is the methylation of phosphatidylethanolamine (B1630911) (PE). wikipedia.org This pathway involves the sequential methylation of the ethanolamine (B43304) headgroup of PE, using S-adenosyl methionine (SAM) as the methyl donor, to form the choline headgroup of PC. wikipedia.org
The specific fatty acid composition at the sn-1 and sn-2 positions of the resulting phosphatidylcholine molecule is determined by the fatty acyl-CoAs available for the synthesis of the precursor diacylglycerol and by the action of acyltransferases. Typically, saturated fatty acids are found at the sn-1 position, while polyunsaturated fatty acids are located at the sn-2 position. nih.gov
This compound, or phosphatidylcholine, plays a crucial role in lipid rearrangement and acyl transfer reactions, most notably through the action of the enzyme Lecithin (B1663433):cholesterol acyltransferase (LCAT). nih.govfrontiersin.org LCAT is a key enzyme in the reverse cholesterol transport pathway, which is responsible for the removal of excess cholesterol from peripheral tissues. nih.govnih.gov
The LCAT reaction occurs in two main steps. First, LCAT cleaves the fatty acid from the sn-2 position of a phosphatidylcholine molecule on the surface of high-density lipoprotein (HDL) particles. nih.gov This fatty acid is then transferred to the enzyme, forming an acyl-enzyme intermediate. nih.gov In the second step, the acyl group is transferred to the free hydroxyl group of cholesterol, forming a cholesteryl ester. nih.gov This ester is more hydrophobic than free cholesterol and moves into the core of the HDL particle. nih.gov This process is fundamental for the maturation of HDL particles from nascent, discoidal forms into larger, spherical particles. nih.gov The activity of LCAT associated with HDL is referred to as alpha-LCAT activity, while its activity on low-density lipoproteins (LDL) is termed beta-LCAT activity. nih.govwikipedia.org
Enzymatic Hydrolysis and Degradation Mechanisms of this compound
The enzymatic hydrolysis of this compound is primarily carried out by a class of enzymes known as phospholipases. wikipedia.org These enzymes exhibit specificity for different ester bonds within the phospholipid molecule.
Phospholipase A1 (PLA1) specifically hydrolyzes the fatty acyl ester bond at the sn-1 position. wikipedia.orgresearchgate.net
Phospholipase A2 (PLA2) targets the fatty acyl ester bond at the sn-2 position, which is the defining site of action for the hydrolysis of what is being termed "this compound". nih.govwikipedia.org This reaction releases a free fatty acid and a lysophosphatidylcholine (B164491). wikipedia.org PLA2 enzymes are of significant biological importance as the fatty acid released from the sn-2 position is often arachidonic acid, a precursor to eicosanoids which are potent signaling molecules. nih.govnih.gov
Phospholipase B (PLB) can hydrolyze fatty acyl groups from both the sn-1 and sn-2 positions. wikipedia.org
Phospholipase C (PLC) cleaves the phosphodiester bond between the glycerol (B35011) backbone and the phosphate (B84403) group, releasing diacylglycerol and phosphocholine. wikipedia.orgescholarship.org
Phospholipase D (PLD) hydrolyzes the phosphodiester bond between the phosphate group and the choline headgroup, producing phosphatidic acid and free choline. wikipedia.orgwikipedia.orgnih.gov
The table below summarizes the cleavage sites of these phospholipases on a phosphatidylcholine molecule.
| Enzyme | Bond Cleaved | Products |
| Phospholipase A1 | sn-1 acyl ester | Free fatty acid and 2-lysophosphatidylcholine |
| Phospholipase A2 | sn-2 acyl ester | Free fatty acid and 1-lysophosphatidylcholine |
| Phospholipase B | sn-1 and sn-2 acyl esters | Two free fatty acids and glycerophosphocholine |
| Phospholipase C | Glycerol-phosphate phosphodiester | Diacylglycerol and phosphocholine |
| Phospholipase D | Phosphate-choline phosphodiester | Phosphatidic acid and choline |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The primary products of the enzymatic degradation of this compound by phospholipase A2 are 1-lysophosphatidylcholine (lysolecithin) and a free fatty acid. wikipedia.org Lysolecithin is a detergent-like molecule with emulsifying properties and can be further metabolized. nih.gov It can be re-acylated to reform phosphatidylcholine or further degraded.
The free fatty acid released, particularly if it is a polyunsaturated fatty acid like arachidonic acid, can enter various metabolic pathways to produce signaling molecules. nih.gov For instance, arachidonic acid is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation and other physiological processes. nih.gov
Hydrolysis by phospholipase C yields diacylglycerol, a key second messenger that can activate protein kinase C. escholarship.org The other product, phosphocholine, can be recycled for the synthesis of new phosphatidylcholine molecules via the Kennedy pathway. nih.gov
The action of phospholipase D produces phosphatidic acid, another important signaling molecule, and choline. nih.gov The released choline can be taken up by cells and used for the synthesis of acetylcholine, a neurotransmitter, or re-incorporated into phosphatidylcholine. nih.govresearchgate.net
Modulation of Enzyme Activity by this compound and its Derivatives in Model Systems
This compound and its derivatives can modulate the activity of various enzymes.
Lecithin:cholesterol acyltransferase (LCAT): As the substrate for LCAT, the availability and composition of phosphatidylcholine directly influence the enzyme's activity. nih.gov The fatty acid composition at the sn-2 position can affect the rate of the acyl transfer reaction.
Protein Kinase C (PKC): The activation of many protein kinase C isoforms is dependent on the presence of diacylglycerol, a product of phospholipase C-mediated hydrolysis of phosphatidylcholine. bohrium.comnih.gov Therefore, the metabolism of this compound can indirectly lead to the activation of PKC signaling pathways. Some studies have suggested that the physical properties of the membrane, influenced by the composition of phospholipids (B1166683) like phosphatidylcholine, can also impact PKC activation. bohrium.com
Phospholipase D (PLD): The activity of phospholipase D can be modulated by its lipid environment. In some systems, the products of the PLD reaction can influence its activity. Furthermore, PLD can catalyze a transphosphatidylation reaction, where the phosphatidyl group is transferred to an alcohol other than water. nih.govmdpi.com The presence of different alcohols can therefore modulate the products of the PLD-catalyzed reaction with phosphatidylcholine. nih.gov
The following table provides a summary of enzymes whose activity is modulated by this compound or its derivatives.
| Enzyme | Modulator | Effect |
| Lecithin:cholesterol acyltransferase (LCAT) | Phosphatidylcholine (substrate) | Activity is dependent on substrate availability and composition |
| Protein Kinase C (PKC) | Diacylglycerol (derivative) | Activation of certain isoforms |
| Phospholipase D (PLD) | Phosphatidylcholine (substrate), reaction products, and other alcohols | Activity can be influenced by the lipid environment and reaction conditions |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Lecithin:Cholesterol Acyltransferase (LCAT) Activity and Regulation
Lecithin:Cholesterol Acyltransferase (LCAT) is a pivotal enzyme in the metabolism of plasma lipoproteins, catalyzing the transfer of a fatty acyl group from the sn-2 position of lecithin (phosphatidylcholine) to the free 3-beta-hydroxyl group of cholesterol. nih.gov This reaction yields cholesteryl esters and lysophosphatidylcholine. The LCAT enzyme exhibits two distinct activities, alpha-LCAT and beta-LCAT, which are differentiated by their lipoprotein substrate specificity. medlineplus.gov
Beta-LCAT activity is specifically associated with the esterification of free cholesterol on apolipoprotein B-containing lipoproteins, namely very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). medlineplus.govstorymd.com This is in contrast to alpha-LCAT, which primarily acts on high-density lipoprotein (HDL). medlineplus.gov The action of beta-LCAT contributes to the maturation and remodeling of these lipoprotein particles in circulation. wikipedia.org Evidence supporting the existence of a distinct beta-LCAT activity in human plasma has been demonstrated in studies of individuals with Fish-Eye Disease, a rare genetic disorder. These individuals exhibit reduced LCAT activity on HDL (alpha-LCAT) but near-normal activity on LDL (beta-LCAT). nih.govnih.gov
The regulation of LCAT activity, including its beta-LCAT function, is complex. While LCAT gene expression appears to be relatively stable and less influenced by dietary changes or most medications, certain pharmacological agents can modulate its activity. nih.gov Fibrates, a class of lipid-lowering drugs, have been shown to decrease plasma LCAT activity. Conversely, statins such as atorvastatin (B1662188) and the CETP inhibitor torcetrapib (B1681342) can lead to a modest increase in LCAT levels. nih.gov Genetic factors also play a crucial role in regulating LCAT activity. Over 60 mutations in the LCAT gene have been identified, some of which can lead to Familial LCAT Deficiency (FLD), a condition characterized by the impairment of both alpha- and beta-LCAT activities. nih.govmedlineplus.gov This results in significant alterations in lipoprotein metabolism. medlineplus.gov
| Factor | Effect on LCAT Activity | Associated Lipoproteins | References |
|---|---|---|---|
| Genetic Mutations (Fish-Eye Disease) | Reduced alpha-LCAT, near-normal beta-LCAT | HDL, LDL | nih.govnih.gov |
| Genetic Mutations (Familial LCAT Deficiency) | Impaired alpha- and beta-LCAT | HDL, VLDL, LDL | nih.govmedlineplus.gov |
| Fibrates | Decreased activity | General plasma | nih.gov |
| Atorvastatin | Modest increase | General plasma | nih.gov |
| Torcetrapib | Modest increase | General plasma | nih.gov |
Structural Basis for Acyltransferase Activity of Lecithin:Retinol Acyltransferase-like Proteins (HRASLS)
The Lecithin:Retinol Acyltransferase-like (HRASLS) proteins, also known as the H-RAS-like suppressor family, are a group of enzymes with significant homology to LRAT. nih.gov This family of proteins functions as phospholipid-metabolizing enzymes, exhibiting both phospholipase and acyltransferase activities. nih.gov The structural framework of these enzymes provides critical insights into their catalytic mechanism for transforming phospholipids like lecithin.
High-resolution crystal structures of HRASLS2 and HRASLS3 have revealed a conserved structural fold characterized by three α-helices and a four-stranded antiparallel β-sheet. nih.gov This structure is foundational to their enzymatic function. A key feature of the HRASLS family is a highly conserved NCEHFV motif which contains a reactive cysteine residue essential for catalysis. nih.gov This cysteine, along with two histidine residues, forms a Cys-His-His catalytic triad. nih.gov
The enzymatic strategy employed by HRASLS proteins is analogous to that of papain-like thiol proteases. nih.gov The process is initiated by a nucleophilic attack from the deprotonated catalytic cysteine on the carbonyl carbon of the ester bond in a phospholipid substrate, such as phosphatidylcholine. nih.gov This results in the formation of a transient covalent thioester acyl-enzyme intermediate. nih.gov Subsequently, the acyl group is transferred to an acceptor molecule, completing the acyltransferase reaction. The capability of HRASLS enzymes to catalyze acyl transfer has been demonstrated, for instance, with HRASLS5 transferring an acyl group from the sn-1 position of phosphatidylcholine to the amino group of phosphatidylethanolamine. nih.gov
| Feature | Description | Significance | References |
|---|---|---|---|
| Structural Homology | Share sequence homology with Lecithin:Retinol Acyltransferase (LRAT). | Indicates a related evolutionary origin and functional similarity in phospholipid metabolism. | nih.gov |
| Conserved Motif | Contains a highly conserved NCEHFV sequence. | The cysteine within this motif is a key catalytic residue. | nih.gov |
| Catalytic Triad | Composed of Cysteine-Histidine-Histidine. | Essential for the nucleophilic attack on the phospholipid substrate. | nih.gov |
| Enzymatic Mechanism | Forms a transient covalent thioester acyl-enzyme intermediate. | A common strategy for acyl group transfer among this enzyme family. | nih.gov |
| Crystal Structure | Determined for HRASLS2 and HRASLS3, showing a conserved fold. | Provides a detailed view of the active site architecture. | nih.gov |
Enzyme-Lecithin Interaction Dynamics
The interaction between enzymes and their lecithin substrates is a dynamic process governed by the principles of enzyme kinetics and the physicochemical properties of the lipid-water interface. The catalytic efficiency of enzymes like LCAT and HRASLS is highly dependent on their ability to bind to and interact with lecithin presented within a lipid bilayer or on the surface of lipoproteins.
For LCAT, the reaction occurs at the surface of lipoproteins. The enzyme first binds to the lipoprotein particle, a step that is crucial for its activity. nih.gov Molecular dynamics simulations and negative stain electron microscopy have suggested that LCAT prefers to bind to the edge of discoidal HDL particles. acs.org The enzyme's activity is influenced by the composition of the lipoprotein surface, particularly the ratio of phosphatidylcholine to free cholesterol. nih.gov Human LCAT shows a preference for acting on phospholipids that contain 18:1 (oleoyl) or 18:2 (linoleoyl) fatty acids. nih.gov The interaction of LCAT with the lipoprotein surface can induce conformational changes in the enzyme, which are thought to be necessary for its activation and for allowing substrate access to the active site. consensus.app
Similarly, the interaction of HRASLS proteins with phospholipid membranes is critical for their function. These enzymes are known to penetrate the lipid bilayer. nih.gov For example, studies have shown that Hsp90AA1, a protein that interacts with phospholipid membranes, can penetrate into the hydrocarbon core of the lipid bilayer. nih.gov Such penetration is likely a key aspect of how HRASLS enzymes access their phospholipid substrates. Upon interaction with the phospholipid membrane, these enzymes can undergo conformational changes. For instance, circular dichroism studies have indicated that interaction with a phospholipid membrane can lead to a loss of α-helical structures in the interacting protein. nih.gov These dynamic interactions and structural rearrangements are fundamental to the catalytic transformation of lecithin by this enzyme family.
Interactions of Beta Lecithin in Biological Systems and Model Systems
Role of Beta-Lecithin in Membrane Biophysics and Dynamics
This compound, as a key phospholipid, is integral to the structure and function of biological membranes. Its amphiphilic nature drives the formation of the lipid bilayer, the fundamental structure of all cell membranes. britannica.comphospholipid-research-center.com This bilayer acts as a semi-permeable barrier, and its dynamic properties are crucial for cellular processes.
Lecithin (B1663433) is a primary component of the cell membrane, accounting for a significant portion of the phospholipids (B1166683) in mammalian cells. nih.gov Its molecules arrange themselves into a bilayer with the water-attracting polar heads facing outwards and the water-repelling fatty acid tails facing inwards, forming the membrane's core. britannica.commicrobiozindia.com This structure is not static; the fluidity of the membrane, influenced by the fatty acid composition of lecithin and the presence of other lipids like cholesterol, is essential for functions such as signal transduction and membrane trafficking. wikipedia.orgmicrobiozindia.com
Research has demonstrated lecithin's role in maintaining membrane integrity. For instance, lecithin can protect plasma membranes from disruption by detergents like bile salts. nih.gov Studies using erythrocyte plasma membranes showed that the addition of lecithin reduced the hemolytic effects of bile salts in a concentration-dependent manner. nih.gov This protective effect is attributed to lecithin's ability to form vesicles and mixed micelles with bile salts, which reduces the concentration of free bile salt monomers that can damage cell membranes. nih.gov
The self-assembly properties of lecithin are widely exploited in the creation of model membrane systems such as liposomes, nanovesicles, and nanomicelles. These structures are formed when lecithin is dispersed in an aqueous solution, creating closed, bilayered vesicles that can encapsulate both hydrophilic and hydrophobic substances. nih.govgoogle.com
The stability of these model membranes is a critical factor in their application, particularly as delivery systems for bioactive compounds. The inclusion of cholesterol in lecithin-based liposomes is a common strategy to enhance vesicle stability. Research on beta-carotene-loaded nanoliposomes showed that the ratio of lecithin to cholesterol significantly impacts particle size, encapsulation efficiency, and stability over time. tabrizu.ac.irresearchgate.net The addition of cholesterol at a 1:5 ratio to lecithin resulted in smaller particle size, increased encapsulation efficiency, and greater stability over a 60-day period compared to liposomes made without cholesterol. tabrizu.ac.irresearchgate.net Similarly, lecithin and cholesterol have been used as the primary materials to create stable vitamin C liposomes. spkx.net.cn The stability of these vesicles can be compromised by the oxidation of unsaturated lipids in the lecithin molecules, which can lead to increased membrane permeability and leakage of the encapsulated contents. nih.gov
| Lecithin:Cholesterol Ratio | Effect on Nanoliposome Properties (Beta-Carotene Encapsulation) | Reference |
| Increased Cholesterol | Decreased particle size and particle size distribution. | tabrizu.ac.irresearchgate.net |
| 1:5 (Cholesterol:Lecithin) | Increased encapsulation efficiency. | tabrizu.ac.irresearchgate.net |
| 1:5 (Cholesterol:Lecithin) | Enhanced stability of particle size and encapsulation efficiency over 60 days. | tabrizu.ac.irresearchgate.net |
Lecithin plays a crucial role in the mechanism of cholesterol efflux from cells, a key process in reverse cholesterol transport that helps prevent atherosclerosis. nih.govahajournals.org This process is heavily influenced by the enzyme lecithin-cholesterol acyltransferase (LCAT). ahajournals.orgfrontiersin.org LCAT acts on high-density lipoprotein (HDL) particles, esterifying free cholesterol by transferring a fatty acid from a lecithin molecule. ahajournals.orgfrontiersin.org This conversion of cholesterol into a more hydrophobic cholesteryl ester traps it within the HDL particle, creating a concentration gradient that facilitates further removal of cholesterol from peripheral cells. frontiersin.org
Studies have shown that the fluidity and structure of the phosphatidylcholine (lecithin) molecules within HDL particles are major regulators of LCAT activity. nih.gov LCAT activity decreases as the fluidity of the HDL particle decreases. nih.gov The specific molecular structure of the lecithin species also determines its reactivity in the LCAT active site, even when bilayer fluidity is normalized. nih.gov Therefore, lecithin's interaction with this key enzyme is fundamental to the dynamics of cholesterol transport and metabolism.
This compound's Influence on Macromolecular Structures and Complexes
Beyond its role in membranes, this compound interacts with various macromolecules, notably proteins and other bioactive compounds. These interactions can lead to conformational changes in proteins and the formation of complexes that enhance the solubility and stability of other molecules.
Lecithin interacts with proteins primarily through hydrophobic interactions and hydrogen bonding. These interactions can induce significant conformational changes in the protein structure. nih.govgersteinlab.org A key example is the interaction between lecithin and the major soybean storage proteins, β-conglycinin (7S) and glycinin (11S). nih.gov
When nanoliposomes composed of lecithin interact with β-conglycinin, it leads to the quenching of the protein's endogenous fluorescence, indicating a direct interaction. nih.gov This complexation alters the secondary structure of the protein and exposes more of its hydrophobic groups to the surface. nih.gov The primary forces driving the interaction between lecithin nanoliposomes and β-conglycinin are hydrophobic forces and hydrogen bonds. nih.gov These structural modifications can, in turn, affect the functional properties of the protein, such as its emulsifying capacity. nih.govresearchgate.net
Lecithin is widely used to form complexes with poorly water-soluble bioactive compounds to improve their physicochemical properties and bioavailability. nih.govmdpi.comnih.gov This is achieved by encapsulating the target molecule within a lecithin-based structure, such as a liposome (B1194612) or a phospholipid complex.
Dihydroquercetin: This flavonoid has potent antioxidant activity but is limited by poor water solubility. nih.govresearchgate.net Complexation with lecithin has been shown to significantly improve its solubility and dissolution rate. nih.govsemanticscholar.org Spectroscopic and thermal analysis confirm that dihydroquercetin is effectively combined with lecithin, resulting in a product with amorphous characteristics and enhanced physical and chemical properties. nih.govsemanticscholar.org
Beta-Carotene (B85742): As a highly lipophilic compound, beta-carotene's incorporation into aqueous-based food and pharmaceutical products is challenging. researchgate.net Encapsulation in lecithin-based nanoliposomes is an effective technique to protect it from degradation and improve its dispersibility. tabrizu.ac.irresearchgate.net The stability of encapsulated beta-carotene is enhanced by optimizing the lecithin-cholesterol ratio in the liposome formulation. tabrizu.ac.ir
Daucosterol (B1680990): This plant sterol has shown efficacy in reducing blood cholesterol but has low bioavailability due to its large molecular size and poor lipid solubility. nih.gov Forming a daucosterol-lecithin complex has been demonstrated as a successful strategy to overcome these limitations. nih.govnih.gov Characterization of the complex shows that daucosterol becomes integrated into the lecithin matrix, transforming it into an irregular, amorphous form. nih.govrsc.org This complexation, driven by hydrogen bonding and other intermolecular interactions, enhances its potential as a therapeutic agent for managing lipid metabolism. nih.govrsc.org
| Bioactive Compound | Effect of Complexation with Lecithin | Analytical Findings | Reference(s) |
| Dihydroquercetin | Improved solubility and dissolution rate; Enhanced antioxidant activity. | Formation of an amorphous complex, confirmed by IR, SEM, and XRD analysis. | nih.govsemanticscholar.org |
| Beta-Carotene | Enhanced stability and encapsulation efficiency in nanoliposomes. | FTIR analysis confirmed successful trapping within the liposome structure. | tabrizu.ac.irresearchgate.net |
| Daucosterol | Transformation into an amorphous form within the lecithin matrix; Formation of a new phase. | Enhanced molecular association via hydrogen bonding, confirmed by FTIR, SEM, and XRD. | nih.govnih.govrsc.org |
Fundamental Roles in Lipid and Cellular Signaling in Non-Human Model Systems
The term "this compound" is an archaic designation. Based on historical chemical nomenclature, it is most accurately identified in modern terms as lysophosphatidylcholine (B164491) (LPC) . This bioactive lipid is a key intermediate in the metabolism of phosphatidylcholine and acts as a significant signaling molecule in a wide array of biological processes across various non-human model systems. Research in organisms such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode worm) has been instrumental in elucidating the fundamental signaling roles of LPC.
In Drosophila S2 cells, LPC has been shown to induce a rapid, dose-dependent increase in the intracellular calcium concentration ([Ca²⁺]i). This signaling event is dependent on both the influx of external calcium and the release of calcium from internal stores within the endoplasmic reticulum. Specifically, the LPC-induced calcium increase is significantly reduced in the absence of external calcium and is inhibited by L-type calcium channel blockers. Furthermore, the release from internal stores is completely blocked by inhibitors of the inositol (B14025) triphosphate receptor (IP3R), indicating that LPC signaling activates the phospholipase C pathway, leading to IP3 generation and subsequent calcium release.
Studies in C. elegans have revealed the importance of LPC in regulating lifespan and healthspan through pathways connected to lipid metabolism and lysosomal function. Silencing the worm orthologue of the enzyme PLA2G15, which is involved in the production of lysophospholipids, leads to lower levels of LPC and is associated with an extended lifespan. This effect is regulated by specific transcription factors, including hlh-30 and elt-3, and is linked to lysosomal processes. The research suggests that maintaining lower levels of LPC may be beneficial by reducing cellular stress and maintaining proper lysosomal function.
The signaling actions of LPC are often mediated by G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. While specific LPC receptors are still under active investigation in many model systems, the G2A receptor has been identified as a potential receptor for LPC in mammalian systems, and similar GPCRs are presumed to mediate its effects in other organisms. The interaction of LPC with these receptors can trigger cascades involving oxidative stress and inflammatory responses.
The tables below summarize key findings from research in these non-human model systems.
Table 1: Effects of Lysophosphatidylcholine (LPC) on Calcium Signaling in Drosophila S2 Cells
| Experimental Condition | Observation | Implied Signaling Pathway Component |
|---|---|---|
| LPC application | Rapid, dose-dependent increase in intracellular Ca²⁺ | LPC-sensitive signaling cascade |
| Absence of external Ca²⁺ | 60.7% reduction in LPC-induced Ca²⁺ increase | External Ca²⁺ influx channels |
| Pre-incubation with L-type Ca²⁺ channel blocker | 37.3% inhibition of Ca²⁺ influx | L-type Ca²⁺ channels |
| Ca²⁺-free medium with IP3R inhibitor | Complete blockage of LPC-induced Ca²⁺ increase | Inositol triphosphate receptor (IP3R) |
| Ca²⁺-free medium with RyR inhibitor | No effect on LPC-induced Ca²⁺ increase | Ryanodine receptor (RyR) is not involved |
Data sourced from a study on Drosophila S2 cells.
**Table 2: Genetic Interactors in LPC-Related Lifespan Regulation in *C. elegans***
| Gene/Factor | Role in C. elegans | Effect of Manipulation on Lifespan |
|---|---|---|
| plag-15 (orthologue of PLA2G15) | Involved in lysophospholipid production | Silencing leads to lower LPC levels and lifespan extension |
| hlh-30 (transcription factor) | Regulator of lysosomal and stress-response pathways | Required for lifespan extension from plag-15 silencing |
| elt-3 (transcription factor) | GATA transcription factor involved in development and stress | Required for lifespan extension from plag-15 silencing |
| pmp-5 (lysosomal transporter) | Lysosomal vitamin B12 transporter | Required for lifespan extension from plag-15 silencing |
Data interpreted from research on aging regulation in C. elegans.
Advanced Research Applications and Methodological Considerations
Development of Beta-Lecithin-Based Materials for Encapsulation and Delivery Systems in Non-Clinical Contexts
This compound, a specific isomer of phosphatidylcholine, is a cornerstone component in the development of advanced encapsulation and delivery systems. While much of the research utilizes lecithin (B1663433) mixtures derived from sources like soy or egg, which contain this compound, the principles of its amphiphilic nature and self-assembly are fundamental to these applications. These systems are engineered to protect sensitive compounds and control their release in various non-clinical model systems.
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, valued for their unstructured matrix which enhances loading capacity and physical stability. pensoft.net Lecithin is a critical excipient in NLC formulations, where it functions as a biocompatible and effective emulsifier and stabilizer. pensoft.netmdpi.com Often used in combination with other surfactants like Tween 80 or Pluronic F68, lecithin plays a crucial role in stabilizing the lipid core, inhibiting particle aggregation, and ensuring a homogenous size distribution. pensoft.netmdpi.com The amphiphilic nature of lecithin allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective monolayer or bilayer that prevents droplet coalescence. nih.govconsensus.app
The stabilization mechanism is multifaceted. In wax-based NLCs designed to encapsulate β-sitosterol, lecithin and Tween act as potent crystallization inhibitors, which is crucial for the long-term stability of the formulation. mdpi.com The small particle size achieved, typically in the range of 10 to 1000 nm, reduces gravitational separation, and Brownian motion becomes sufficient to maintain a stable dispersion. pensoft.netmdpi.com In some systems, lecithin exhibits synergistic behavior with other stabilizers, such as whey proteins. This combination can lead to a reduction in droplet size and enhanced emulsion stability, attributed to favorable electrostatic interactions and the formation of robust interfacial films. mdpi.comresearchgate.net
Table 1: Examples of Lecithin-Stabilized NLC Formulations in Research
| Bioactive Compound | Lipid Matrix Components | Emulsifier/Stabilizer System | Key Findings | Reference |
|---|---|---|---|---|
| β-Sitosterol | Wax-based solid lipids | Tween 80 and Lecithin | Formulations remained physically and chemically stable during storage, with superior stability at lower temperatures (4°C). mdpi.com | mdpi.com |
| β-Carotene | Fully hydrogenated soybean oil, high-oleic sunflower oil | Soy Lecithin or Tween 80 | Lecithin-stabilized NLCs showed lower stability in a dynamic in vitro digestion model compared to Tween 80-stabilized NLCs. nih.gov | nih.gov |
| Vanillic & Ferulic Acid | Not specified | Lecithin and others | NLCs effectively encapsulated and protected the acids from degradation compared to a simple solution. pensoft.net | pensoft.net |
| Perilla Seed Oil & α-linolenic acid | Not specified | Not specified | Co-loaded NLCs were successfully developed for analysis. pensoft.net | pensoft.net |
Lecithin is a primary component in the formulation of microemulsions, which are clear, isotropic, and thermodynamically stable systems. nmims.eduresearchgate.net Unlike conventional emulsions, microemulsions form spontaneously and offer advantages such as ease of preparation, long-term stability, and the ability to solubilize both hydrophilic and lipophilic substances within their nano-sized domains. researchgate.netitmedicalteam.pl Lecithin-based microemulsions are particularly noted for their biocompatibility. itmedicalteam.plgoogle.com The purity of the lecithin used can significantly impact the formulation; for instance, higher purity lecithin can result in a wider microemulsion region in phase diagrams. researchgate.net
In the realm of oleogels—structured liquid oils—lecithin demonstrates remarkable versatility, acting as a structural modifier, co-oleogelator, and crystallization inhibitor. mdpi.com When combined with other oleogelators like β-sitosterol and γ-oryzanol, lecithin can hinder the typical fibril aggregation, altering the molecular assembly and modifying the gel's final texture and mechanical properties. mdpi.comuminho.pt Research shows that the ratio of β-sitosterol to lecithin significantly affects the apparent viscosity of oleogels, with a 70:30 ratio yielding the highest viscosity in one study. scientific.netresearchgate.net The addition of lecithin can enhance gel hardness and create a synergistic effect on gel strength, while in other systems, it results in a softer texture and improved spreadability. nih.govmdpi.com
Table 2: Properties of this compound in Microemulsion and Oleogel Systems
| System Type | Key Components | Role of Lecithin | Observed Properties | Reference |
|---|---|---|---|---|
| Microemulsion | Isopropyl myristate (oil), Lecithin, Polysorbate 80 | Primary surfactant | Thermodynamically stable, nano-sized droplets, enhanced drug solubilization. itmedicalteam.pl | itmedicalteam.pl |
| Lecithin Microemulsion Based Gels (LMBGs) | Soy lecithin, organic solvent, polar solvent (water) | Gelling agent | A sudden increase in viscosity with minimal water addition, forming a viscoelastic, clear gel. nmims.edu | nmims.edu |
| Oleogel | Sunflower oil, β-sitosterol, Lecithin | Co-oleogelator, structural modifier | Apparent viscosity is dependent on the β-sitosterol:lecithin ratio; all samples behaved as pseudoplastic fluids. scientific.netresearchgate.net | scientific.netresearchgate.net |
| Hybrid Oleogel | β-sitosterol, γ-oryzanol, Lecithin | Co-oleogelator, crystallization inhibitor | Hinders intermolecular complex formation of other gelators, suppresses fibril aggregation, modifies texture. mdpi.comuminho.pt | mdpi.comuminho.pt |
Lecithin-based delivery systems are highly effective for the encapsulation, protection, and controlled release of bioactive compounds in non-clinical models. researchgate.net The amphiphilic properties of lecithin are key to its ability to entrap both hydrophobic and hydrophilic molecules within oleogels, liposomes, and other nanocarriers. mdpi.com This encapsulation provides a protective barrier against environmental factors such as oxidation, light, and thermal degradation. mdpi.com For example, oleogels formulated with beeswax and soy lecithin have been used to protect hydrophilic tea polyphenols. mdpi.com
In model systems, these formulations demonstrate the ability to modulate the release of the encapsulated compounds. Transfersomes, which are deformable vesicles containing lecithin and an edge activator, have shown controlled release of active ingredients over 12 hours in in-vitro release studies using phosphate (B84403) buffer. nih.gov Similarly, liposomes stabilized with β-sitosterol have been shown to enhance the stability of polyphenols from Centella asiatica and regulate their release in simulated digestion studies. rsc.org The structure of the delivery system is paramount; NLCs have demonstrated a high capacity to protect β-carotene during simulated gastrointestinal passage, significantly increasing its bioaccessibility in in-vitro models. nih.gov The controlled release is often achieved through the gradual dissolution or breakdown of the carrier matrix, such as the dissolution of a hydrogel network formed from electrospun fibers. acs.org
Table 3: Lecithin-Based Systems for Bioactive Compound Protection
| Bioactive Compound | Delivery System | Key Protective/Release Finding | Model System | Reference |
|---|---|---|---|---|
| Resveratrol | Oleogel (with β-sitosterol and lecithin) | Co-gelators form a matrix that traps resveratrol. mdpi.com | Formulation studies | mdpi.com |
| Tea Polyphenols (hydrophilic) | Oleogel (beeswax and soy lecithin) | Encapsulation protects against oxidation and degradation. mdpi.com | Formulation studies | mdpi.com |
| β-Carotene | NLC (soy lecithin as emulsifier) | High protection and delivery capacity, increasing bioaccessibility tenfold. nih.gov | Dynamic in vitro digestion model | nih.gov |
| Centella asiatica Polyphenols | Liposomes (soy lecithin and β-sitosterol) | Synergistic effect protects compounds from moisture and heat, enhancing bioavailability. rsc.org | Simulated release studies (in vitro digestion) | rsc.org |
| Meloxicam & Dexamethasone | Transfersomes (lecithin-based) | Demonstrated controlled, diffusion-based release over 12 hours. | In vitro release into phosphate buffer | nih.gov |
Methodological Advancements in this compound Research
The study of this compound and its broader class of phospholipids (B1166683) has been significantly advanced by the development of sophisticated in vitro models and powerful computational techniques. These methods allow researchers to probe the biochemical and biophysical properties of lecithin at a molecular level, providing insights that are crucial for designing new materials and understanding biological interactions.
A diverse array of in vitro model systems is utilized to investigate the complex interactions of lecithin. These models range from simulated biological environments to simplified biomimetic membranes.
Simulated Digestion Models: Static and dynamic in vitro digestion models are widely used to assess the performance of lecithin-based delivery systems. nih.govcsic.es These models mimic the conditions of the stomach and small intestine (pH, enzymes) to study the stability of carriers like NLCs and the release and bioaccessibility of encapsulated compounds such as β-carotene. nih.govcsic.es
Cell Culture Models: Intestinal cell lines, particularly Caco-2 cells and co-cultures like Caco-2/HT29-MTX, serve as models for the intestinal barrier. nih.govcsic.es They are used to evaluate the transport and interaction of lecithin-based nanoparticles and the compounds they carry. csic.es
Biomimetic Membrane Models: To study fundamental biophysical interactions, researchers employ simplified membrane models. frontiersin.org
Lipid Monolayers: Formed at an air-water interface, monolayers are used to investigate the binding of peripheral proteins and other molecules to lipid headgroups and to measure changes in surface pressure and elasticity. frontiersin.orgmdpi.com
Lipid Bilayers (Vesicles/Liposomes): Vesicles of various sizes (LUVs, GUVs) are excellent models for studying how factors like membrane curvature and lipid composition influence protein binding and membrane properties. frontiersin.orgdoi.org Techniques like differential scanning calorimetry (DSC) and fluorescence spectroscopy are used with these models to examine phase transitions and membrane fluidity. doi.orgresearchgate.net
Supported Lipid Bilayers (SLBs): Formed on a solid substrate, SLBs are used to characterize the diffusion of lipids and the binding of proteins to the membrane surface. frontiersin.org
These models have been instrumental in showing how lecithin can alter protein digestion, reduce the immunoreactivity of allergens, and influence the stability and release of compounds from liposomal carriers. researchgate.netconsensus.app
Computational methods, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the structure and behavior of lecithin that are often inaccessible through experimental means alone. pnas.orgarxiv.org
Self-Assembly and Structural Studies: MD simulations have been successfully used to model the spontaneous formation of lecithin bilayers from an initial disordered state. pnas.org These simulations can reveal complex structural details, such as the asymmetric "ripple" phase (Pβ′) of lecithin bilayers, showing domains of splayed, interdigitated, and disordered lipids. pnas.orguq.edu.au
Interaction and Binding Analysis: Computational techniques are powerful tools for studying the interaction between lecithin and other molecules.
Drug/Bioactive Interactions: Simulations can clarify the binding modes between lecithin and drug molecules, such as gallic acid, showing how the fatty acid chains of lecithin can enclose the smaller molecule. rsc.org This approach helps in understanding how lecithin can act as an efficient carrier. arxiv.orgrsc.org
Protein Interactions: Coarse-grained and all-atom MD simulations are used to screen for binding sites of enzymes like Lecithin:cholesterol acyltransferase (LCAT) on apolipoproteins. plos.org These studies reveal the specific molecular determinants, such as salt bridges and hydrogen bonds, that govern these crucial interactions. plos.org
Inhibitor Mechanisms: MD simulations can be combined with enzyme kinetics to study how inhibitors, like certain flavonoids, bind to lecithin-dependent enzymes, providing a detailed picture of the stable complexes formed. mdpi.com
These computational approaches not only support experimental findings but also provide a predictive framework for designing novel lecithin-based systems with tailored properties. arxiv.orgrsc.org
Table 4: Application of Computational Methods in Lecithin Research
| Computational Method | System Studied | Key Insight | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Spontaneous formation of lecithin lipid bilayers in water. | Revealed the atomic-level structure of the Pβ′ ripple phase, with distinct splayed and interdigitated domains. pnas.org | pnas.orguq.edu.au |
| MD Simulations | Self-assembly of lecithin nanolipids loaded with niclosamide. | Showed that lecithin self-assembles into a stable monolayer structure that can efficiently load the drug. arxiv.org | arxiv.org |
| Gaussian-accelerated MD (GaMD) | Complex formation between soy lecithin and gallic acid. | Deduced the final structure of the complex, where gallic acid is embedded within the lecithin molecule. rsc.org | rsc.org |
| Coarse-Grained & All-Atom MD | Interaction of LCAT enzyme with apolipoprotein-based nanodiscs. | Identified key amino acid residues and binding determinants (salt bridges) driving the LCAT-protein interaction. plos.org | plos.org |
| MD Simulations | Interaction between flavonoids and lecithin-dependent hemolysin (vpLDH). | Confirmed the formation of stable complexes, supporting experimental findings of competitive inhibition. mdpi.com | mdpi.com |
Future Directions in this compound (Lysophosphatidylcholine) Research
The field of lipidomics continues to evolve, with future research on lysophosphatidylcholines (LPCs) poised to unlock new therapeutic potentials and deepen the understanding of cellular processes. Key future directions will likely concentrate on the intricate roles of LPCs in disease pathology, the development of novel analytical techniques, and the exploration of their therapeutic applications.
A significant area of future investigation is the precise role of different LPC species in the progression of metabolic diseases. While it is known that LPC levels are altered in conditions like type 2 diabetes and non-alcoholic fatty liver disease, the specific contributions of individual LPC molecules, characterized by their unique fatty acid chains, are not yet fully understood. Future studies are expected to employ advanced mass spectrometry and lipidomics platforms to dissect these specific roles, potentially identifying new biomarkers for early disease detection and personalized treatment strategies.
Another promising avenue of research is the continued exploration of LPCs in the context of the central nervous system. Emerging evidence suggests that LPCs are involved in neuroinflammatory processes and may play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and multiple sclerosis. Future research will likely focus on elucidating the mechanisms by which LPCs modulate neural cell function and the blood-brain barrier, which could lead to the development of novel neuroprotective therapies.
The development of more sophisticated analytical methods is also a critical future direction. While current techniques have provided valuable insights, there is a need for methods that can accurately quantify and localize specific LPC isomers within tissues and even single cells. Innovations in imaging mass spectrometry and the development of novel molecular probes for LPCs will be instrumental in providing a more detailed picture of their subcellular distribution and dynamics.
Finally, the therapeutic potential of modulating LPC signaling pathways is a major frontier. Research into the enzymes that produce and degrade LPCs, such as phospholipase A2 and lysophosphatidylcholine (B164491) acyltransferase, could lead to new drug targets. By developing specific inhibitors or activators of these enzymes, it may be possible to fine-tune LPC levels and their downstream effects for therapeutic benefit in a range of diseases.
Table 1: Potential Future Research Areas for Lysophosphatidylcholine (LPC)
| Research Area | Focus | Potential Outcomes |
| Metabolic Diseases | Elucidating the role of specific LPC species in type 2 diabetes and NAFLD. | Identification of new biomarkers and personalized therapeutic targets. |
| Neuroscience | Investigating the involvement of LPCs in neuroinflammation and neurodegeneration. | Development of novel neuroprotective strategies for diseases like Alzheimer's. |
| Analytical Chemistry | Creating advanced methods for quantifying and localizing LPC isomers in situ. | A more precise understanding of the subcellular and tissue-specific functions of LPCs. |
| Therapeutics | Targeting enzymes involved in LPC metabolism for drug development. | New pharmacological interventions to modulate LPC signaling for disease treatment. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing beta-Lecithin purity and structural composition in experimental settings?
- Methodological Guidance : Use nuclear magnetic resonance (NMR) spectroscopy for phospholipid profiling, coupled with high-performance liquid chromatography (HPLC) to quantify phosphatidylcholine and other constituents. For purity validation, thin-layer chromatography (TLC) with iodine staining provides rapid qualitative assessment. Ensure baseline separation of lipid classes using solvent systems like chloroform-methanol-water (65:25:4 v/v) .
- Experimental Design : Replicate analyses across three independent batches to account for natural variability. Include reference standards for comparative retention times in HPLC/TLC .
Q. How should researchers standardize this compound extraction protocols to ensure reproducibility across studies?
- Methodological Guidance : Employ modified Folch or Bligh-Dyer extraction with chloroform-methanol (2:1 v/v), adjusting phase ratios for tissue-specific lipid recovery. Centrifuge at 4°C to prevent oxidation, and evaporate solvents under nitrogen to preserve unsaturated fatty acids. Document solvent-to-sample ratios and centrifugation parameters rigorously .
- Validation : Compare yields with certified reference materials (e.g., NIST SRM 1950) and report recovery rates for transparency .
Q. What are the best practices for assessing this compound stability in in vitro models?
- Methodological Guidance : Conduct accelerated stability studies under varying pH (4–9), temperature (4–37°C), and oxidative conditions. Use malondialdehyde (MDA) assays to quantify lipid peroxidation and Fourier-transform infrared spectroscopy (FTIR) to monitor ester bond degradation. Include antioxidants like butylated hydroxytoluene (BHT) in control groups to isolate degradation pathways .
Advanced Research Questions
Q. How can contradictory findings in this compound’s role in membrane fluidity be systematically addressed?
- Data Contradiction Analysis : Apply meta-analytical frameworks to compare studies, stratifying by model systems (e.g., synthetic liposomes vs. cell cultures). Use heterogeneity tests (I² statistics) to quantify variability. For example, discrepancies in fluorescence anisotropy measurements may arise from differential probe placement (e.g., DPH vs. Laurdan) .
- Experimental Refinement : Replicate conflicting studies under identical conditions, controlling for phospholipid composition, temperature gradients, and hydration levels .
Q. What experimental strategies validate this compound’s bioavailability and metabolic fate in in vivo studies?
- Methodological Guidance : Use radiolabeled (³H or ¹⁴C) this compound to track absorption and distribution. Combine with mass spectrometry imaging (MSI) to localize metabolites in tissues. For kinetic modeling, employ compartmental analyses with NONMEM or SAAM II software, adjusting for enterohepatic recirculation .
- Ethical Considerations : Adhere to 3R principles (Replace, Reduce, Refine) in animal models, justifying sample sizes via power analysis .
Q. How can researchers resolve methodological limitations in studying this compound’s interactions with hydrophobic drugs?
- Technical Optimization : Utilize isothermal titration calorimetry (ITC) to quantify binding thermodynamics and dynamic light scattering (DLS) to monitor micelle formation. Address solubility challenges by testing co-solvents (e.g., ethanol-PBS mixtures) below critical micelle concentrations .
- Data Interpretation : Normalize binding affinity (Kd) values to phospholipid packing density, as surface pressure impacts drug incorporation .
Methodological Pitfalls & Solutions
Q. Why do inconsistencies arise in this compound’s emulsification efficiency, and how can they be mitigated?
- Root Cause Analysis : Variability often stems from undefined shear forces during homogenization or inconsistent droplet size measurements (laser diffraction vs. microscopy). Standardize emulsification protocols using rotor-stator systems with calibrated RPM and duration .
- Validation : Report polydispersity indices (PDI) and zeta potentials for all emulsion batches .
Q. What statistical approaches are optimal for multivariable analyses of this compound’s bioactive effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
